1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene
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Overview
Description
1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene is an organic compound that features a benzene ring substituted with an amino group, a fluorosulfonyloxy group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The benzene ring is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorosulfonylation: The amino group is then reacted with fluorosulfonyl chloride to introduce the fluorosulfonyloxy group.
Methoxymethylation: Finally, the methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorosulfonyloxy group can participate in electrophilic reactions. The methoxymethyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-fluorosulfonyloxybenzene: Lacks the methoxymethyl group, making it less sterically hindered.
1-Amino-2-(methoxymethyl)benzene: Lacks the fluorosulfonyloxy group, reducing its electrophilic reactivity.
4-Fluorosulfonyloxy-2-(methoxymethyl)benzene: Lacks the amino group, affecting its ability to form hydrogen bonds.
Uniqueness
1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S/c1-13-5-6-4-7(2-3-8(6)10)14-15(9,11)12/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNKFHFLQFVBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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